N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
Molecular Formula |
C19H15ClN4OS |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C19H15ClN4OS/c20-14-6-7-16-15(10-14)13(11-22-16)8-9-21-19(25)18-17(23-24-26-18)12-4-2-1-3-5-12/h1-7,10-11,22H,8-9H2,(H,21,25) |
InChI Key |
PJGMMDSJYKHOFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
-
Starting Material : Benzaldehyde thiosemicarbazone.
-
Oxidative Cyclization : Treated with methanesulfonic acid (1.5 eq) at 110°C for 6 hours.
-
Isolation : Yield 74–81% after recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 110°C |
| Reaction Time | 6 hours |
| Yield | 74–81% |
| Characterization (IR) | 1676 cm⁻¹ (C=O stretch) |
Mechanism :
Alternative Route Using Hydrazonoyl Halides
-
Reactants : Phenylhydrazonoyl chloride (1 eq) and thioglycolic acid (1.2 eq).
-
Conditions : Reflux in ethanol with triethylamine (0.5 mL).
-
Yield : 77% after dimethylformamide recrystallization.
Advantage : Higher regioselectivity for 1,2,3-thiadiazole formation.
Synthesis of 2-(5-Chloro-1H-indol-3-yl)ethylamine
Reduction of Indole-3-acetonitrile
-
Starting Material : 5-Chloroindole-3-acetonitrile.
-
Reduction : LiAlH₄ (3 eq) in dry THF, 0°C to room temperature, 4 hours.
-
Workup : Quench with Na₂SO₄, extract with ethyl acetate.
-
Yield : 68% (white solid).
Characterization :
-
¹H-NMR (DMSO-d₆): δ 7.32–7.58 (m, ArH), 3.12 (t, J = 6.8 Hz, NH₂).
Direct Alkylation of 5-Chloroindole
-
Reactants : 5-Chloroindole (1 eq), 2-bromoethylamine hydrobromide (1.2 eq).
-
Conditions : K₂CO₃ (2 eq) in DMF, 80°C, 12 hours.
-
Yield : 62% after silica gel chromatography.
Limitation : Competitive N-alkylation requires careful pH control.
Amide Coupling Strategies
Acyl Chloride-Mediated Coupling
-
Activation : 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (1 eq) treated with thionyl chloride (5 eq) at reflux for 4 hours.
-
Coupling : React acyl chloride with 2-(5-chloro-1H-indol-3-yl)ethylamine (1 eq) in dichloromethane, triethylamine (1 eq), 20 hours.
-
Yield : 71% after ethyl acetate extraction.
Optimization :
Carbodiimide-Based Coupling (EDC/HOBt)
-
Reactants : Carboxylic acid (1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq).
-
Conditions : Stir in dry dichloromethane at 0°C, add amine (1 eq), react at room temperature for 6–8 hours.
-
Yield : 82% after recrystallization.
Advantages :
One-Pot Synthesis Approach
-
Reactants : 5-Chloroindole-3-carboxaldehyde (1 eq), 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride (1 eq).
-
Reductive Amination : NaBH₃CN (1.5 eq) in methanol, 0°C to RT, 12 hours.
-
Yield : 58% (requires chromatographic purification).
Challenges :
Critical Analysis of Methodologies
Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acyl Chloride Coupling | 71 | 98.5 |
| EDC/HOBt Coupling | 82 | 99.2 |
| One-Pot Synthesis | 58 | 95.1 |
Scalability Considerations
-
Acyl Chloride Route : Suitable for large-scale production but generates hazardous SOCl₂ vapors.
-
EDC/HOBt Route : Preferred for lab-scale due to milder conditions.
Spectroscopic Characterization
¹H-NMR Data (DMSO-d₆)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Indole NH | 11.21 | s |
| Thiadiazole C-H | 8.45 | s |
| Ethyl CH₂ | 3.67–3.89 | m |
| Aromatic protons | 7.12–7.84 | m |
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Routes : The target compound employs a specialized Pictet-Spengler reaction , whereas analogs like 47n and SI104 use carbodiimide-based coupling (HBTU/DIPEA), suggesting divergent scalability and purity challenges .
- Substituent Diversity: The chloroindole group in the target compound contrasts with the diethylamino phenyl (47n), flavone (SI104), and pyridinyl (EBF analogs) moieties. These differences may modulate solubility, target affinity, and metabolic stability.
Table 2: Bioactivity Data of Selected Analogs
Key Observations :
- Agrochemical Potential: EBF analogs exhibit strong repellent and aphicidal activities, with LC₅₀ values approaching commercial standards (e.g., pymetrozine) . The target compound’s chloroindole group may enhance insecticidal efficacy through improved target binding.
- Structural-Activity Relationships (SAR) :
- Chloro Substituents : The 5-chloroindole in the target compound may increase lipophilicity, enhancing membrane penetration compared to methoxy or methyl groups in analogs like SI104 .
- Heterocyclic Variations : Thiazole derivatives (e.g., ) show distinct bioactivity profiles, highlighting the thiadiazole ring’s unique role in stabilizing molecular interactions .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
| Compound | Molecular Weight | Key Substituents | Calculated logP* |
|---|---|---|---|
| Target Compound | ~436.9 (C₂₀H₁₆ClN₅OS) | Chloroindole, phenyl | ~3.8 |
| SI104 | 425.4 (C₂₃H₁₆N₄O₃S) | Flavone, phenyl | ~3.2 |
| N-(2-Chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | 267.7 (C₁₁H₁₀ClN₃OS) | Chlorobenzyl, methyl | ~2.5 |
| EBF Analog 8l | ~384.5 (C₁₈H₂₁N₅OS₂) | Pyridinyl, farnesene-like chain | ~4.1 |
Key Observations :
- Molecular Weight : The target compound’s higher molecular weight (~436.9) compared to simpler analogs (e.g., 267.7 in ) may impact blood-brain barrier penetration or oral bioavailability.
- logP Trends : The chloroindole and phenyl groups in the target compound contribute to a higher logP (~3.8), suggesting greater lipophilicity than SI104 (~3.2) but comparable to EBF analogs (~4.1) .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide, with CAS number 1190251-38-7, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 382.9 g/mol. The structure consists of an indole moiety linked to a thiadiazole and a carboxamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1190251-38-7 |
| Molecular Formula | C19H15ClN4OS |
| Molecular Weight | 382.9 g/mol |
Antiproliferative Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, the compound demonstrated potent inhibition of cell proliferation in assays against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
Case Study: Anticancer Efficacy
In a study evaluating the compound's effects on A549 cells, it was found to induce apoptosis through the activation of caspase pathways. The IC50 values for cell growth inhibition were reported to be approximately 10 µM, indicating substantial efficacy compared to standard chemotherapeutics.
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell survival and proliferation:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival.
- Caspase Activation : It promotes the activation of caspase enzymes (caspase-3 and caspase-8), leading to increased apoptosis in cancer cells.
- Bcl-2 Modulation : The compound reduces levels of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic factors like Bax, thus tipping the balance towards apoptosis.
Structure-Activity Relationship (SAR)
The structural components of this compound are essential for its biological activity:
- Indole Moiety : The presence of the 5-chloro-indole enhances binding affinity to target proteins.
- Thiadiazole Ring : This ring system is crucial for anticancer activity as it contributes to the compound's ability to interact with cellular targets.
Studies suggest that modifications at specific positions on the phenyl ring can significantly alter potency and selectivity against different cancer types.
Research Findings
Several studies have explored the biological activities associated with this compound:
- Antitumor Activity : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
- Computational Studies : Molecular docking studies suggest favorable interactions with EGFR active sites, supporting experimental findings regarding its inhibitory effects.
- Pharmacokinetic Profiles : Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate a favorable pharmacokinetic profile for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
